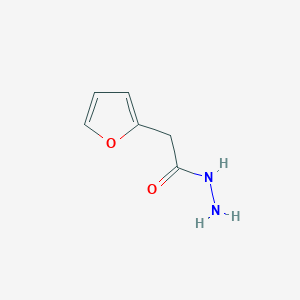

2-(Furan-2-yl)acetohydrazide

Description

Significance of Hydrazide and Furan (B31954) Scaffolds in Organic Chemistry

The hydrazide functional group (-C(=O)NHNH2) is a cornerstone in synthetic organic chemistry. mdpi.com Its importance stems from its utility as a synthon for constructing a wide array of heterocyclic compounds, including oxadiazoles, pyrazoles, and triazoles. mdpi.com Moreover, the hydrazide moiety is a key pharmacophore in numerous clinically used drugs, exhibiting a broad spectrum of biological activities such as antitubercular, antidepressant, and anticonvulsant properties. mdpi.comresearchgate.net Isoniazid, a primary drug for tuberculosis treatment, is a well-known example of a bioactive hydrazide. mdpi.com

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is another privileged scaffold in medicinal chemistry. nih.govijabbr.com Its electron-rich nature and aromaticity contribute to favorable interactions with biological targets. ijabbr.com Furan derivatives are known to possess a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. ijabbr.comijabbr.com The furan ring's stability and the ease with which it can be functionalized make it an attractive component in drug design. nih.gov

Overview of Research Trajectories for Related Chemical Compounds

Research on compounds containing both furan and hydrazide moieties has followed a trajectory aimed at exploring the synergistic effects of these two pharmacophores. Scientists have synthesized numerous derivatives by combining different substituted furans with various hydrazides, leading to the discovery of novel compounds with enhanced biological profiles. utripoli.edu.lyresearchgate.net A significant area of investigation involves the synthesis of hydrazones, derived from the condensation of hydrazides with aldehydes or ketones, which have shown a remarkable range of biological activities, including antimicrobial and anticancer effects. nih.govnih.gov The research trend points towards the rational design of furan-hydrazide hybrids to develop new therapeutic agents. utripoli.edu.lyresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c7-8-6(9)4-5-2-1-3-10-5/h1-3H,4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGRLVWXZQUERG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Furan 2 Yl Acetohydrazide and Its Derivatives

Direct Synthesis Routes to 2-(Furan-2-yl)acetohydrazide

The primary and most common method for the synthesis of this compound involves the hydrazinolysis of an appropriate ester, typically ethyl 2-(furan-2-yl)acetate. This reaction is generally carried out by refluxing the ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol (B145695). The nucleophilic attack of the hydrazine on the ester's carbonyl carbon leads to the displacement of the ethoxy group and the formation of the desired acetohydrazide. This method is often favored for its straightforward procedure and good yields.

Another synthetic approach begins with furan-2-carboxylic acid derivatives. The acid can be converted to its corresponding acid chloride, which is then reacted with hydrazine hydrate to yield this compound. This two-step process provides an alternative route to the target compound.

A three-step synthesis starting from furan-2-carbaldehyde has also been reported. The initial step is a Wittig reaction between furan-2-carbaldehyde and ethyl chloroacetate (B1199739) in the presence of triphenylphosphine (B44618) to form an ester. jrespharm.com This ester is then reacted with hydrazine monohydrate to produce the corresponding hydrazide. jrespharm.com

Derivatization Strategies and Heterocyclic Compound Formation

The presence of the -NHNH2 group in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. The terminal amino group is a potent nucleophile, readily participating in condensation and cyclization reactions.

Condensation Reactions with Aldehydes and Ketones for Schiff Bases and Hydrazones

The condensation of this compound with a diverse range of aldehydes and ketones is a facile and widely employed method for the synthesis of N-acylhydrazones, also known as Schiff bases. This reaction typically proceeds by refluxing equimolar amounts of the hydrazide and the carbonyl compound in a protic solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid or sulfuric acid). researchgate.netpsu.edu The reaction involves the nucleophilic addition of the hydrazide's primary amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N-NH-C=O linkage.

These hydrazones are not only stable compounds in their own right but also serve as crucial intermediates for the synthesis of various five- and six-membered heterocyclic rings.

| Starting Hydrazide | Aldehyde/Ketone | Solvent | Catalyst | Reaction Conditions | Product | Reference(s) |

| This compound | Substituted 5-(phenyl)-2-furfuraldehyde | Ethanol | Sulfuric acid | Reflux, 7-8 hours | N-[{5-(substituted aryl)-furan-2-yl}-methylidene]-2-(furan-2-yl)acetohydrazide | researchgate.net |

| This compound | Furan-2-carboxaldehyde | Ethanol | - | Boiling | N'-(Furan-2-ylmethylene)-2-(furan-2-yl)acetohydrazide | psu.edu |

| Cyanoacetylhydrazine | Furan-2-aldehyde | 1,4-Dioxane | - | Reflux, 3 hours | 2-Cyano-N'-(furan-2-ylmethylene)acetohydrazide | mdpi.com |

| 2-(p-Tolylamino)acetohydrazide | Furan-2-yl-methylene | - | - | - | N'-(Furan-2-yl-methylene)-2-(p-tolylamino)acetohydrazide | nih.gov |

| 2-Acetylfuran | Cyanoacetic acid hydrazide | - | - | - | 2-Cyano-N'-(1-(furan-2-yl)ethylidene)acetohydrazide | mdpi.com |

Cyclization Reactions to Form Fused Heterocycles

The strategic cyclization of derivatives of this compound opens a gateway to a plethora of fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Triazoles: 4-Aryl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiols can be synthesized from furan-2-carboxylic acid hydrazide. The hydrazide is first reacted with an arylisothiocyanate to form a 1-(2-furoyl)-4-arylthiosemicarbazide intermediate. Subsequent ring closure of this thiosemicarbazide (B42300) in an alkaline medium, such as a solution of sodium hydroxide (B78521), followed by acidification, yields the desired triazole derivative. In another approach, the reaction of furoic acid hydrazide with 4-bromophenyl isothiocyanate leads to the formation of N-(4-bromophenyl)-2-(furan-2-carbonyl)hydrazinecarbothioamide, which upon treatment with sodium hydroxide and subsequent acidification with hydrochloric acid, cyclizes to 4-(4-bromophenyl)-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Thiadiazoles: 1,3,4-Thiadiazole derivatives bearing a furan (B31954) moiety can be prepared from furan-2-carbohydrazide. One method involves the reaction of the hydrazide with carbon disulfide in the presence of potassium hydroxide to form a potassium dithiocarbazinate salt. This intermediate can then be cyclized. Another route involves the reaction of furan-2-carboxylic acid with thiosemicarbazide in the presence of a strong acid like concentrated sulfuric acid to yield 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine. This amine can be further derivatized. For instance, intramolecular cyclization of a thiosemicarbazide derivative of a naphtho[2,1-b]furan (B1199300) pyrazole (B372694) with acetic anhydride (B1165640) can also lead to a 1,3,4-thiadiazol-2-yl acetamide (B32628) derivative.

| Starting Material | Reagents | Product | Reference(s) |

| Furan-2-carboxylic acid hydrazide | Arylisothiocyanates, NaOH | 4-Aryl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiols | |

| Furoic acid hydrazide | 4-Bromophenyl isothiocyanate, NaOH, HCl | 4-(4-Bromophenyl)-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Furan-2-carboxylic acid | Thiosemicarbazide, H2SO4 | 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine | |

| 1-((3-(Naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiosemicarbazide | Acetic anhydride | 1,3,4-Thiadiazol-2-yl acetamide derivative | |

| Furan-2-carbohydrazide | Succinic anhydride, Thionyl chloride, Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate | Ethyl 2-((5-(4-(2-(furan-2-carbonyl)hydrazinyl)-4-oxobutanamido)-1,3,4-thiadiazol-2-yl)-thio)acetate |

1,3,4-Oxadiazoles are another important class of heterocycles accessible from this compound and its derivatives. A common synthetic strategy involves the cyclodehydration of an N,N'-diacylhydrazine intermediate. For example, a furan-containing acylhydrazide can be reacted with an aroyl chloride to form a diacylhydrazide, which is then cyclized using a dehydrating agent like phosphoryl chloride to yield the 2,5-disubstituted 1,3,4-oxadiazole (B1194373).

Alternatively, a one-pot synthesis can be employed where a furan-carboxylic acid is heated with an acetohydrazide derivative in the presence of phosphoryl chloride. Another approach involves the oxidative cyclization of N-acylhydrazones. For instance, a hydrazone formed from the condensation of a furan-containing hydrazide with an aldehyde can be treated with an oxidizing agent like bromine in acetic acid in the presence of anhydrous sodium acetate (B1210297) to afford the corresponding 1,3,4-oxadiazole. Acetic anhydride can also be used as a cyclizing agent for hydrazone intermediates.

| Starting Material | Reagents | Product | Reference(s) |

| 2-Hydroxy-2-phenyl-acetohydrazide, Furan-2-carboxylic acid | Phosphoryl chloride | Furan-oxadiazole derivative | |

| 2-Hydroxy-2-phenyl-acetohydrazide, 5-Nitrofuraldehyde | Acetic anhydride | 5-Nitrofuran derivative of oxadiazole | |

| 3-Nitro-N'-(aryl methylene)naphtho[2,1-b]furan-2-carbohydrazides | Acetic anhydride | 2-(3-Nitronaphtho[2,1-b]furan-2-yl)-5-aryl substituted 2,3-dihydro-1,3,4-oxadiazole | |

| 8-Bromonahtho[2,1-b]furan-2-carboxyhydrazide, Aroyl chloride | Phosphoryl chloride | 2-(8-Bromonaphtho[2,1-b]furan-2-yl)-5-aryl-1,3,4-oxadiazoles | |

| Furan-2-carbohydrazide | Succinic anhydride, Thionyl chloride, Hydrazine hydrate, Aldose sugars, Acetic anhydride | Acyclic nucleoside analogues with a 1,3,4-oxadiazoline ring |

Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives can be achieved through the reaction of a cyanoacetylhydrazide derivative of furan with dimethyl N-cyanodithioiminocarbonate. This reaction leads to the formation of N-substituted amino methylsulfanylpyrimidines. These pyrimidine non-nucleoside analogs are formed through a regioselective synthesis method.

Thiazoles: Thiazole (B1198619) derivatives can be synthesized from furan-containing precursors through various routes. One method involves the reaction of a 2-cyano-N'-(furan-2-ylmethylene)acetohydrazide derivative with phenylisothiocyanate in the presence of potassium hydroxide to form an intermediate potassium sulphide salt. This intermediate can then undergo heterocyclization with reagents like ethyl chloroacetate or α-chloroacetone to yield the corresponding thiazole derivatives. Another approach starts with the reaction of a thioamide derivative of a furan-pyrazolyl compound with hydrazonoyl halides in boiling ethanol containing triethylamine, leading to the formation of thiazole derivatives. Furthermore, the reaction of 1-((3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenylhydrazone with ethyl bromoacetate (B1195939) or chloroacetone (B47974) in the presence of sodium acetate can afford thiazolidinone and methylthiazole derivatives, respectively.

| Starting Material | Reagents | Product | Reference(s) |

| 2-Cyano-N'-(furan-2-ylmethylene)acetohydrazide | Dimethyl N-cyanodithioiminocarbonate | N-Substituted amino methylsulfanylpyrimidines | |

| 2-Cyano-N'-(furan-2-ylmethylene)acetohydrazide derivative | Phenylisothiocyanate, KOH, Ethyl chloroacetate/α-chloroacetone | Thiazole derivatives | |

| Thioamide derivative of a furan-pyrazolyl compound | Hydrazonoyl halides, Triethylamine | Thiazole derivatives | |

| 1-((3-(Naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenylhydrazone | Ethyl bromoacetate/Chloroacetone, Sodium acetate | Thiazolidinone/Methylthiazole derivatives |

Formation of Coumarin (B35378) Derivatives

The synthesis of coumarin rings, a privileged scaffold in medicinal chemistry, can be achieved using derivatives of this compound. A key method involves the reaction of a hydrazide-hydrazone intermediate with salicylaldehyde (B1680747). semanticscholar.org Specifically, a derivative, 2-cyano-N'-(1-(furan-2-yl)ethylidene)acetohydrazide, has been shown to undergo condensation with salicylaldehyde to yield the corresponding coumarin derivative. semanticscholar.org This reaction proceeds in a manner consistent with established methods for coumarin synthesis from active methylene (B1212753) compounds. semanticscholar.org

Another study details the condensation of 2-cyano-N'-(furan-2-ylmethylene)acetohydrazide with salicylaldehyde to produce 2-cyano-N'-(furan-2-ylmethylene)-2-(2-oxo-2H-chromen-3-yl)acetohydrazide. psu.edu The structure of this coumarin derivative was confirmed through spectral data, including ¹H NMR, which showed characteristic signals for the coumarin H-4 proton, the furan ring protons, and the NH group. psu.edu

Table 1: Synthesis of Coumarin Derivatives

| Starting Material | Reagents | Product | Notes | Reference |

|---|---|---|---|---|

| 2-Cyano-N'-(1-(furan-2-yl)ethylidene)acetohydrazide | Salicylaldehyde | Coumarin derivative 3 | The reaction is analogous to other reported coumarin syntheses. semanticscholar.org | semanticscholar.org |

| 2-Cyano-N'-(furan-2-ylmethylene)acetohydrazide | Salicylaldehyde | 2-Cyano-N'-(furan-2-ylmethylene)-2-(2-oxo-2H-chromen-3-yl)acetohydrazide | Structure confirmed by ¹H NMR, showing signals at δ 6.95 (coumarin H-4), 7.52 (CH), 6.52-7.88 (furan-H), 7.33-7.55 (aromatic-H), and 11.61 (NH). psu.edu | psu.edu |

Other Functionalization and Coupling Reactions

Beyond coumarin synthesis, this compound and its derivatives are valuable precursors for a wide array of other heterocyclic compounds through various functionalization and coupling reactions. The hydrazide-hydrazone derivatives, in particular, serve as versatile building blocks for heterocyclization. psu.eduscirp.org

These derivatives can undergo condensation and cyclization with various reagents to form five- and six-membered heterocyclic rings. For instance, reaction with hydrazine hydrate or phenylhydrazine (B124118) leads to the formation of pyrazole derivatives. psu.eduscirp.org Treatment with reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base catalyst yields highly substituted pyridine (B92270) derivatives. psu.eduscirp.org

Furthermore, the acetohydrazide moiety itself can be transformed. The reaction of a related compound, 2-((furan-2-yl methyl) thio) acetohydrazide, with various aromatic acids in the presence of phosphorus oxychloride (POCl₃) results in the formation of 1,3,4-oxadiazole derivatives. echemcom.com This transformation involves an intramolecular cyclization process. echemcom.com Thiazole derivatives have also been synthesized from furan-containing hydrazide-hydrazones. scirp.org These reactions highlight the utility of the furan-hydrazide scaffold in generating diverse molecular architectures. psu.eduscirp.org

Table 2: Selected Functionalization and Coupling Reactions

| Starting Material Derivative | Reagents/Conditions | Product Class | Yield | Reference |

|---|---|---|---|---|

| 2-Cyano-N'-(furan-2-ylmethylene)acetohydrazide | Hydrazine hydrate or Phenylhydrazine / Reflux | Pyrazole | N/A | psu.eduscirp.org |

| 2-Cyano-N'-(furan-2-ylmethylene)acetohydrazide | Malononitrile or Ethyl cyanoacetate / Triethylamine, Reflux | Pyridine | Up to 95% | scirp.org |

| 2-((Furan-2-yl methyl) thio) acetohydrazide | Aromatic acid, POCl₃ / Reflux | 1,3,4-Oxadiazole | 81% | echemcom.com |

| 2-Cyano-N'-(furan-2-ylmethylene)acetohydrazide | Phenacyl bromide / Ethanol, Reflux | Thiazole | N/A | scirp.org |

Mechanistic Investigations of Synthesis Pathways

Understanding the mechanistic pathways of these transformations is crucial for optimizing reaction conditions and designing new synthetic routes. The formation of 1,3,4-oxadiazole derivatives from 2-((furan-2-yl methyl) thio) acetohydrazide and an aromatic acid in POCl₃ is proposed to occur via a multi-step mechanism. echemcom.com The first step involves the conversion of the aromatic acid into a more reactive acid chloride derivative by POCl₃. This is followed by a nucleophilic attack of the hydrazide onto the carbonyl group of the in-situ generated acid chloride, which subsequently undergoes an intramolecular cyclization and dehydration to yield the final oxadiazole ring. echemcom.com

In other cyclization reactions, the proposed mechanism often involves an initial condensation or Michael addition followed by an intramolecular cyclization with the elimination of a small molecule. For example, the formation of certain pyrazole derivatives has been assumed to proceed through the elimination of a stable leaving group like malononitrile from an intermediate adduct. nih.gov

Recent studies on related (E)-furan-2-yl acrylohydrazides have revealed the existence of conformational isomers in solution, specifically synperiplanar (sp) and antiperiplanar (ap) conformers around the C-N amide bond. peerj.compeerj.com This conformational equilibrium, observable via ¹H NMR, can significantly influence the reactivity and the stereochemical outcome of subsequent reactions. peerj.compeerj.com The predominance of one conformer over another depends on the substitution pattern of the molecule. peerj.com While not directly studying this compound itself, this research provides insight into the conformational dynamics of furan-hydrazide structures, a key factor in understanding their reaction mechanisms. The general mechanism for many of these syntheses begins with the formation of a hydrazone, which then serves as the key intermediate for cyclization reactions.

Structure Activity Relationship Sar Studies of 2 Furan 2 Yl Acetohydrazide Derivatives

Design Principles for Molecular Modification and Optimization

Another key design principle is the introduction of different heterocyclic rings to the core structure. For instance, the incorporation of thiazole (B1198619), oxadiazole, or triazole moieties has been explored to modulate the electronic and steric properties of the parent compound, thereby influencing its interaction with biological targets. jocpr.comchemmethod.comneliti.com The rationale behind these modifications often stems from the known biological activities of the appended heterocyclic systems. For example, thiazole-containing compounds are known for their diverse pharmacological properties. researchgate.net

Furthermore, the synthesis of metal complexes with 2-(furan-2-yl)acetohydrazide derivatives as ligands represents another avenue for molecular modification. nih.govarabjchem.org The coordination of metal ions can significantly alter the physicochemical properties and biological activity of the organic ligand.

Correlation Between Chemical Structure and Biological Activity Profiles

The biological activity of this compound derivatives is intricately linked to their chemical structure. The furan (B31954) ring itself is a crucial pharmacophore, and its presence is often associated with a broad spectrum of biological activities, including antimicrobial and anticancer effects. ijabbr.comresearchgate.net The hydrazone linkage (-C=N-NH-C=O) also plays a significant role in the biological profile of these compounds, contributing to their ability to interact with various enzymes and receptors. nih.gov

Studies have shown that the nature of the substituent attached to the hydrazone moiety has a profound impact on the type and potency of the biological activity. For example, the introduction of a thiazole ring system can lead to compounds with significant anticancer activity. ddtjournal.com In a series of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives, the presence of a hydrogen donor/acceptor domain, a hydrophobic aryl ring system, and an electron-donating furan moiety were identified as important structural features for anticancer activity. ddtjournal.com

The conversion of hydrazones into other heterocyclic systems, such as 1,3,4-oxadiazoles, can also lead to a shift in biological activity. For instance, some 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles derived from hydrazide-hydrazones have demonstrated potent anti-inflammatory activity. researchgate.net

Influence of Substituent Effects on Bioactivity Modulation

Electron-withdrawing and electron-donating groups can significantly alter the electronic distribution within the molecule, thereby affecting its binding affinity to biological targets. For example, in a study of phenyl-substituted furan derivatives as potential PDE4 inhibitors, it was observed that compounds with chloro substitution (an electron-withdrawing group) were more active than their unsubstituted counterparts. sci-hub.se Specifically, a para-chloro substitution resulted in higher potency compared to ortho or meta substitutions. sci-hub.se Conversely, the introduction of an electron-donating methoxy (B1213986) group at the para position also led to promising activity, highlighting the complex nature of substituent effects. sci-hub.se

The position of the substituent is also crucial. In the aforementioned study on thiazolopyrimidine derivatives, para-substituted compounds generally exhibited more significant anticancer activity than their ortho-substituted counterparts. ddtjournal.com This suggests that the spatial arrangement of the substituent influences the molecule's ability to fit into the active site of its biological target.

Furthermore, the presence of specific functional groups can confer particular biological activities. For instance, the introduction of a nitro group has been associated with antitubercular activity in some hydrazone derivatives. nih.gov The presence of a dichlorophenyl moiety was found to be responsible for the high potency of certain antifungal agents. jocpr.com

The following table summarizes the influence of various substituents on the biological activity of this compound derivatives based on several studies:

| Core Structure Modification | Substituent/Moiety | Observed Biological Activity | Reference |

| Thiazolopyrimidine | para-substituted benzylidene | Anticancer | ddtjournal.com |

| Phenyl-substituted furan | Chloro (para) | PDE4B Inhibition | sci-hub.se |

| Phenyl-substituted furan | Methoxy (para) | PDE4B Inhibition | sci-hub.se |

| Hydrazone | Dichlorophenyl | Antifungal | jocpr.com |

| 1,3,4-Thiadiazole | 5-(4-chlorophenyl)furan-2-yl | Carbonic Anhydrase I Inhibition | nih.gov |

| 1,3,4-Thiadiazole | 5-(2-chlorophenyl)furan-2-yl | Carbonic Anhydrase II Inhibition | nih.gov |

This detailed analysis of the structure-activity relationships of this compound derivatives provides valuable insights for the rational design of new and more effective therapeutic agents. The strategic modification of the core structure and the careful selection of substituents are key to optimizing the biological profiles of these promising compounds.

Antimicrobial Activity Studies

Derivatives of this compound have been a focal point of antimicrobial research, demonstrating notable efficacy against a range of pathogenic bacteria and fungi.

The antibacterial potential of these derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Hydrazide-hydrazone derivatives, in particular, have shown moderate to good antibacterial activity. wisdomlib.org For instance, certain (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives exhibited substantial inhibition zones against Escherichia coli and Pseudomonas aeruginosa when compared to the standard drug Chloramphenicol. wisdomlib.org

Further studies on different series of derivatives have corroborated these findings. For example, some 1,2,4-triazole (B32235) derivatives bearing a carbohydrazide (B1668358) moiety were found to be active against Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus. researchgate.net Specifically, one compound showed inhibition zones of 16, 9, and 10 mm against these bacteria, respectively, with a minimal inhibitory concentration (MIC) value of 0.5 µg/mL against Pseudomonas aeruginosa and Bacillus cereus. researchgate.net

Novel 4-aryl-2-[2-((5-nitrofuran-2-yl)methylene)hydrazinyl]thiazole derivatives have also been synthesized and screened for their antibacterial activity. medipol.edu.tr Compounds featuring a pyridine (B92270) moiety demonstrated significant antibacterial potency, with one derivative showing twice the potency of nitrofurazone (B1679002) against B. cereus. medipol.edu.tr Another hydroxyl-containing compound showed antibacterial potency equal to the standard drug against S. aureus and S. typhi. medipol.edu.tr

The following table summarizes the antibacterial activity of selected this compound derivatives:

Interactive Data Table: Antibacterial Activity of this compound Derivatives| Derivative Class | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| Hydrazide-hydrazones | Escherichia coli | Moderate to Good | wisdomlib.org |

| Hydrazide-hydrazones | Pseudomonas aeruginosa | Moderate to Good | wisdomlib.org |

| 1,2,4-Triazole derivatives | Pseudomonas aeruginosa | Good | researchgate.net |

| 1,2,4-Triazole derivatives | Bacillus cereus | Good | researchgate.net |

| 1,2,4-Triazole derivatives | Staphylococcus aureus | Moderate | researchgate.net |

| Nitrofuranthiazoles | Bacillus cereus | Significant | medipol.edu.tr |

In addition to their antibacterial properties, derivatives of this compound have been investigated for their antifungal capabilities. The results, however, appear to be more varied.

Some studies have reported promising antifungal potential. For instance, a series of azole-based acetohydrazide derivatives of cinnamaldehyde (B126680) showed tremendous antifungal potential against fluconazole-susceptible and resistant clinical isolates of Candida albicans. nih.gov These compounds were found to induce apoptosis in C. albicans. nih.gov Similarly, another study on new hydrazide derivatives reported comparable antifungal activity to ketoconazole (B1673606) against various Candida strains, with MIC values ranging from 0.0156 to >2 mg/mL. nih.gov

Conversely, other research has indicated weaker antifungal effects. A study on (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives, while showing good antibacterial results, found that the compounds displayed weak antifungal activity against Aspergillus niger and Candida albicans when compared to Nystatin. wisdomlib.org Another investigation into 2-{[3-Cyano-4-(furan-2-yl)-6-(naphthalen-1-yl)pyridin-2-yl]oxy}acetohydrazide derivatives found that most of the tested compounds did not possess antifungal activities, with a few exceptions. researchgate.net

The table below presents a summary of the antifungal efficacy of these derivatives:

Interactive Data Table: Antifungal Activity of this compound Derivatives| Derivative Class | Fungal Strain | Activity Level | Reference |

|---|---|---|---|

| Azole-based acetohydrazides | Candida albicans (resistant) | Tremendous | nih.gov |

| N'-substituted acetohydrazides | Various Candida strains | Comparable to Ketoconazole | nih.gov |

| Hydrazide-hydrazones | Aspergillus niger | Weak | wisdomlib.org |

| Hydrazide-hydrazones | Candida albicans | Weak | wisdomlib.org |

The exploration of this compound derivatives has extended to their potential as antiviral agents. Research in this area has identified compounds with inhibitory effects against specific viruses.

One study focused on the development of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov Through screening and optimization, non-peptidomimetic inhibitors of Mpro were discovered with IC50 values as low as 1.55 µM. nih.gov

Other research has investigated the antiviral properties of related heterocyclic systems. For example, a study on benzotriazole (B28993) derivatives, which can be synthesized from hydrazide precursors, reported activity against Coxsackievirus B5 (CV-B5) and Poliovirus, with the most active compounds having EC50 values of 5.5 µM and 17.5 µM, respectively. openmedicinalchemistryjournal.com Additionally, research on 5-heteroaromatic-substituted 2'-deoxyuridines, which can include furan moieties, has demonstrated activity against Herpes Simplex Virus-1 (HSV-1) and Varicella-Zoster Virus (VZV). nih.gov

Antiproliferative and Anticancer Research

A significant body of research has been dedicated to evaluating the anticancer potential of this compound derivatives, with many compounds demonstrating cytotoxic effects against various cancer cell lines.

Derivatives of this compound have shown promising results in in vitro cytotoxicity assays against a panel of human cancer cell lines.

For instance, the antitumor activity of derivatives from the reaction of cyanoacetylhydrazine with furan-2-aldehyde was evaluated against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines, with some of the synthesized compounds showing high inhibitory effects. scirp.org Another study synthesized a novel series of furan-based compounds and tested their cytotoxicity against the MCF-7 breast cancer cell line. nih.govmdpi.com Two compounds, a pyridine carbohydrazide and an N-phenyl triazinone, exhibited significant anticancer activity with IC50 values of 4.06 and 2.96 µM, respectively. nih.govmdpi.com These compounds were found to induce cell cycle arrest at the G2/M phase and promote apoptosis. nih.gov

Furthermore, 2-{[3-Cyano-4-(furan-2-yl)-6-(naphthalen-1-yl)pyridin-2-yl]oxy}acetohydrazide was used as a scaffold to synthesize various heterocyclic derivatives. researchgate.net The in vitro anticancer evaluation of these compounds against four human tumor cell lines, including MCF-7 and human hepatocellular carcinoma (HepG-2), revealed that dihydropyrazole, thioxopyrazolidinone, and dihydroisoxazolone derivatives showed promising anticancer activity. researchgate.net

The following table summarizes the cytotoxic activity of selected derivatives against various cancer cell lines:

Interactive Data Table: In Vitro Cytotoxicity of this compound Derivatives| Derivative Class | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Pyridine carbohydrazide | MCF-7 | 4.06 µM | nih.govmdpi.com |

| N-phenyl triazinone | MCF-7 | 2.96 µM | nih.govmdpi.com |

| Dihydropyrazole derivative | HepG-2, MCF-7 | Promising | researchgate.net |

| Thioxopyrazolidinone derivative | HepG-2, MCF-7 | Promising | researchgate.net |

| Dihydroisoxazolone derivative | HepG-2, MCF-7 | Promising | researchgate.net |

| Furan-based derivatives | NCI-H460 | Potent (nanomolar) | nih.govmdpi.com |

A crucial aspect of anticancer drug development is the selectivity of a compound for cancer cells over normal, healthy cells. Several studies on this compound derivatives have addressed this by evaluating their cytotoxicity against normal cell lines.

In the study of furan-based derivatives that were active against the MCF-7 breast cancer cell line, the compounds were also evaluated against the normal breast cell line MCF-10A. mdpi.com The results showed that the tested molecules had higher IC50 values against the normal cell line, indicating a degree of selectivity. mdpi.com The selectivity index (SI) for the two most active compounds was 7.33 and 7.47 times higher for MCF-7 cells, suggesting they are selectively cytotoxic towards the cancer cells. mdpi.com

Similarly, another study investigating furan- and furopyrimidine-based derivatives for their VEGFR-2 inhibition and cytotoxicity against various cancer cell lines also included a normal cell line (WI-38) in their assessment. lincoln.ac.ukresearchgate.net This allows for a comparison of the cytotoxic effects on cancerous versus non-cancerous cells, which is vital for determining the therapeutic potential of these compounds. The evaluation of bioactive compounds from marine yeast also highlighted the importance of the therapeutic index, which is the ratio of the concentration that is toxic to normal cells versus cancer cells. japsonline.com

Enzyme Modulation and Inhibition Studies

The structural characteristics of this compound, featuring a furan ring and a hydrazide moiety, have prompted investigations into its and its derivatives' potential to interact with and modulate the activity of various enzymes. These studies are crucial in the early stages of drug discovery, providing insights into the molecular mechanisms of action and the potential therapeutic applications of these compounds.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-metalloenzymes that play a critical role in numerous physiological processes, including pH regulation and respiration. frontiersin.org The inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and epilepsy. frontiersin.orgnih.gov While direct studies on this compound are limited, research on structurally related compounds, particularly those containing sulfonamide groups, has demonstrated significant CA inhibitory activity. nih.gov

Derivatives of benzothiazole-6-sulphonamide containing cyclic guanidines have been shown to selectively inhibit human carbonic anhydrase isoforms hCA II and VII, with inhibitory constants (KIs) in the low nanomolar to micromolar range. nih.gov For instance, some imidazoline-incorporated sulphonamides displayed potent inhibition of hCA II with KIs between 37.6 and 65.6 nM. nih.gov These findings suggest that the incorporation of a furan ring, another heterocyclic system, into a structure with a zinc-binding group could potentially lead to effective CA inhibitors. The furan moiety could influence the physicochemical properties, such as lipophilicity and binding orientation within the enzyme's active site, thereby affecting the inhibitory potency and isoform selectivity. frontiersin.org High-throughput screening of diverse small molecules has identified various non-sulfonamide inhibitors of CA II, indicating that different chemical scaffolds can interact with the enzyme. nih.gov

| Compound Class | Target Isoform(s) | Inhibition Data (KI) | Reference |

| Imidazoline-incorporated sulphonamides | hCA II | 37.6–65.6 nM | nih.gov |

| Benzimidazoline-substituted sulphonamides | hCA II | 84.0–577.6 nM | nih.gov |

| Imidazoline-incorporated sulphonamides | hCA VII | 37.4–694.4 nM | nih.gov |

This table presents data for structurally related compound classes to provide context for potential carbonic anhydrase inhibition by furan-containing derivatives.

Urease Inhibition

Urease, a nickel-containing metalloenzyme, is a significant virulence factor in various pathogenic bacteria, such as Helicobacter pylori. nih.gov Its inhibition is a key strategy for managing infections caused by these organisms. A number of studies have highlighted the potential of furan-containing compounds and hydrazide derivatives as effective urease inhibitors.

For example, a series of 5-nitrofuran-2-yl-thiadiazole derivatives linked to cyclohexyl-2-(phenylamino)acetamides demonstrated potent urease inhibitory activity, with IC50 values ranging from 0.94 to 6.78 μM, which is significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 22.50 μM). nih.gov Kinetic studies revealed that the most active compound in this series acted as a non-competitive inhibitor. nih.gov

Furthermore, furan chalcones have also been explored as urease inhibitors. In one study, 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2–propen-1-one and 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one showed potent urease inhibition with IC50 values of 16.13 ± 2.45 μM and 18.75 ± 0.85 μM, respectively, surpassing the activity of thiourea (IC50 = 21.25 ± 0.15 μM). mdpi.com Structure-activity relationship (SAR) studies indicated that the presence and position of electron-withdrawing groups on the furan ring significantly influence the inhibitory activity. mdpi.com Additionally, carbazole-based acetyl benzohydrazides have been synthesized and shown to be effective urease inhibitors, with the most potent compound exhibiting an IC50 value of 4.90 ± 0.041 µM. acgpubs.org

| Derivative Class | Compound Example | Urease Inhibition (IC50) | Reference |

| 5-Nitrofuran-2-yl-thiadiazole acetamides | Compound with thiophene (B33073) substituent | 0.94 μM | nih.gov |

| Furan Chalcones | 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2–propen-1-one | 16.13 ± 2.45 μM | mdpi.com |

| Furan Chalcones | 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one | 18.75 ± 0.85 μM | mdpi.com |

| Carbazole-based acetyl benzohydrazides | Most active compound | 4.90 ± 0.041 µM | acgpubs.org |

| Standard | Thiourea | 21.25 ± 0.15 μM / 22.50 μM | nih.govmdpi.com |

Acetylcholinesterase and Monoamine Oxidase Inhibition

Acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the central nervous system, and their inhibition is a key therapeutic approach for neurodegenerative disorders like Alzheimer's and Parkinson's diseases. nih.gov

Research into furan-containing compounds has revealed their potential as MAO inhibitors. A series of furanochalcones were found to be moderate to good inhibitors of MAO-B, with weak or no activity against MAO-A. nih.gov The most potent compound, 2E-3-(5-chlorofuran-2-yl)-1-(3-chlorophenyl)prop-2-en-1-one, exhibited an IC50 value of 0.174 μM for MAO-B inhibition and acted as a reversible, competitive inhibitor. nih.gov Similarly, 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, which include a furan-containing analogue, have been identified as selective and reversible hMAO-B inhibitors. nih.gov

In the context of AChE inhibition, while direct studies on this compound are not prominent, derivatives of other heterocyclic systems with hydrazone linkages have shown activity. For instance, certain hydroxyl amides derived from natural products have demonstrated potent AChE inhibition. nih.gov The investigation of this compound derivatives for dual AChE and MAO inhibition could be a promising area for future research, given the recognized potential of multi-target inhibitors in treating complex neurodegenerative diseases. nih.gov

| Derivative Class | Target Enzyme | Inhibition Data (IC50) | Reference |

| Furanochalcones | MAO-B | 0.174 μM (most potent) | nih.gov |

| Furanochalcones | MAO-A | 28.6 μM (most potent) | nih.gov |

| Acyl hydrazine (B178648) derivatives | MAO-B | 0.14 μM (most potent) | acs.org |

Other Biological Effects Explored

Beyond enzyme modulation, derivatives of this compound have been investigated for other significant biological activities, including anti-inflammatory and antioxidant effects. These properties are often interconnected and are relevant to a wide range of pathological conditions.

Anti-inflammatory Properties

The furan nucleus is a component of many compounds with recognized anti-inflammatory properties. nih.gov Studies on derivatives of furan-2-carbohydrazide, a close structural relative of this compound, have demonstrated significant anti-inflammatory effects.

In one study, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids were synthesized and evaluated for their anti-inflammatory activity in a carrageenan-induced paw edema model in rats. researchgate.net Several of these compounds exhibited a pronounced anti-inflammatory effect, with some surpassing the activity of the reference drug nimesulide. For instance, compounds designated as 3e, 4g, and 4f showed a reduction in edema of 71.4%, 75.0%, and 73.2% respectively, compared to the control group. researchgate.net

Furthermore, a series of 2-(furan-2-yl)-4-phenoxyquinoline derivatives were synthesized and evaluated for their ability to inhibit the release of inflammatory mediators from human neutrophils. nih.gov Several of these compounds showed potent inhibition of β-glucuronidase and lysozyme (B549824) release, as well as TNF-α formation and superoxide (B77818) anion generation, with IC50 values in the low micromolar range. nih.gov For example, 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone was the most potent inhibitor of TNF-α formation with an IC50 value of 2.3 μM. nih.gov These findings underscore the potential of the furan moiety as a scaffold for the development of novel anti-inflammatory agents. nih.gov

| Derivative Class | Compound | Anti-inflammatory Activity (Edema Reduction %) | Reference |

| 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids | 3e | 71.4% | researchgate.net |

| N'-(2-oxofuran-3(2Н)-ylidene)furan-2-carbohydrazides | 4d | 69.6% | researchgate.net |

| N'-(2-oxofuran-3(2Н)-ylidene)furan-2-carbohydrazides | 4f | 73.2% | researchgate.net |

| N'-(2-oxofuran-3(2Н)-ylidene)furan-2-carbohydrazides | 4g | 75.0% | researchgate.net |

| Reference Drug | Nimesulide | 64.3% | researchgate.net |

| Derivative Class | Compound | Target | Anti-inflammatory Activity (IC50) | Reference |

| 2-(furan-2-yl)-4-phenoxyquinoline derivatives | 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde (8) | β-glucuronidase release | 5.0 μM | nih.gov |

| 2-(furan-2-yl)-4-phenoxyquinoline derivatives | 4-[4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one (10) | lysozyme release | 4.6 μM | nih.gov |

| 2-(furan-2-yl)-4-phenoxyquinoline derivatives | 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone (6) | TNF-α formation | 2.3 μM | nih.gov |

| 2-(furan-2-yl)-4-phenoxyquinoline derivatives | (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone (B97240) oxime (11a) | superoxide anion generation | 2.7 μM | nih.gov |

Antioxidant Activity

The antioxidant properties of furan derivatives are well-documented, often attributed to the electron-donating nature of the furan ring. nih.gov Various studies have explored the antioxidant potential of compounds structurally related to this compound using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netnih.gov

A study on 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters revealed that these compounds possess DPPH free radical scavenging activity. nih.gov The most potent compound in this series exhibited an IC50 of 0.6 mg/ml. nih.gov Another investigation into 2-(furan-2'-yl)-3-hydroxy-4H-chromen-4-one and its derivatives also demonstrated their free radical scavenging capabilities. researchgate.netasianpubs.org

Hydrazone derivatives containing a furan moiety have also been evaluated for their antioxidant activity. researchgate.net It has been noted that the hydrazone and hydrazone-hydrazide moieties can contribute to the radical scavenging capacity of a molecule. researchgate.net The antioxidant activity of furan derivatives is often linked to their ability to donate a hydrogen atom or an electron to stabilize free radicals. nih.gov The induction of phase II detoxifying and antioxidant enzymes, such as glutathione (B108866) S-transferase (GST) and NAD(P)H:quinone oxidoreductase (QR), by furan-containing compounds also contributes to their protective effects against oxidative stress. nih.gov

| Derivative Class | Compound | Antioxidant Activity (DPPH IC50) | Reference |

| 4-(furan-2-yl)-...-tetrahydropyrimidine-5-carboxylate esters | Compound 3c | 0.6 mg/ml | nih.gov |

| Standard | Gallic acid | Weaker than gallic acid | nih.gov |

Antiprotozoal Activities

Research into the therapeutic potential of furan derivatives has identified significant antiprotozoal activity, particularly against trypanosomal parasites. A study focused on substituted 2,5-bis(4-guanylphenyl)furans demonstrated notable efficacy against Trypanosoma rhodesiense in mice. nih.gov While none of the tested compounds showed high levels of antimalarial activity, eleven of them were highly active against T. rhodesiense. nih.gov

Six of these compounds were capable of curing infections in mice at submilligram doses. The parent compound, 2,5-bis(4-guanylphenyl)furan (B1228972), and its derivatives with chloro, methyl, and dichloro substitutions at the 3 and 4 positions of the furan ring were particularly potent. nih.gov The 3,4-dimethyl derivative was especially noteworthy, providing a prolonged curative effect that protected mice for 30 days after a single dose. nih.gov These compounds exhibited greater activity in this screening model than established drugs like stilbamidine, hydroxystilbamidine, and pentamidine. nih.gov It was also observed that related compounds where the guanyl group was incorporated into a different heterocyclic ring (referred to as "masked" amidines) generally showed lower antitrypanosomal activity. nih.gov

Table 1: Antitrypanosomal Activity of 2,5-bis(4-guanylphenyl)furan Derivatives against T. rhodesiense

| Compound Name | Substitution on Furan Ring | Activity Highlight |

|---|---|---|

| 2,5-bis(4-guanylphenyl)furan | None | Curative at submilligram doses nih.gov |

| 3-chloro-2,5-bis(4-guanylphenyl)furan | 3-chloro | Curative at submilligram doses nih.gov |

| 3,4-dichloro-2,5-bis(4-guanylphenyl)furan | 3,4-dichloro | Curative at submilligram doses nih.gov |

| 3-methyl-2,5-bis(4-guanylphenyl)furan | 3-methyl | Curative at submilligram doses nih.gov |

| 3,4-dimethyl-2,5-bis(4-guanylphenyl)furan | 3,4-dimethyl | Prolonged curative effect (30 days) nih.gov |

| 3-chloro-4-methyl-2,5-bis(4-guanylphenyl)furan | 3-chloro, 4-methyl | Curative at submilligram doses nih.gov |

Computational Approaches to Biological Interactions

Computational methods are essential tools for elucidating the mechanisms of action and for guiding the design of more potent derivatives of this compound. Molecular docking and QSAR studies have been pivotal in this regard.

Molecular Docking Simulations for Ligand-Target Binding

Molecular docking simulations have been employed to predict and analyze the binding modes of this compound derivatives with various protein targets, providing insights into their potential inhibitory activities.

EGFR Tyrosine Kinase (EGFR-TK): Quinazolin-4-one derivatives featuring a 2-furyl moiety were synthesized and evaluated as cytotoxic agents. nih.gov Docking studies for the most potent compounds were performed on the ATP binding site of EGFR. These simulations helped to explore the binding mode and key interactions responsible for the observed inhibitory activity, which reached up to 84% for one of the derivatives. nih.gov

Carbonic Anhydrase II: In a study of benzimidazole-derived N-acylhydrazones, a derivative incorporating a furan-2-ylmethylene group, N′-(furan-2-ylmethylene)-2-(2-(propylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide, was investigated. nih.gov Molecular docking of this and related compounds into the active site of human carbonic anhydrase II provided a rationale for their inhibitory mechanism. nih.gov

SARS-CoV-2 Main Protease (Mpro): Derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have been identified as novel inhibitors of the SARS-CoV-2 main protease. nih.gov Structure-based drug design, which relies heavily on molecular docking, was used to guide the optimization of these non-peptidomimetic inhibitors. This led to the development of compounds with IC50 values in the low micromolar range. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach has been applied to furan-containing hydrazide derivatives to guide the design of new, more effective agents.

A significant study focused on 27 diacyl-hydrazine derivatives containing furan rings to develop QSAR and 3D-QSAR models for their insecticidal activity. bohrium.comresearchgate.net The researchers utilized the Density Functional Theory (DFT) method to optimize the molecular geometries and calculate quantum chemical descriptors. bohrium.com

The resulting QSAR models showed that the electrostatic and hydrophobic properties of the compounds were significant contributors to their biological activity. researchgate.net The 3D-QSAR approaches, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), yielded robust models with good predictive power. bohrium.com

CoMFA: This analysis generated a model with a cross-validation q² value of 0.639. The resulting steric and electrostatic contour maps indicated regions where the size and charge of the molecules positively or negatively influenced their activity. bohrium.com

CoMSIA: The CoMSIA model analyzed additional fields, including electrostatic, hydrophobic, and hydrogen-bond acceptor properties, providing further detail on the structural requirements for activity. bohrium.com

These QSAR and 3D-QSAR results were consistent, suggesting that the models are useful tools for predicting the activity of new compounds and for designing novel insect growth regulators based on the diacyl-hydrazine scaffold containing a furan ring. bohrium.comresearchgate.net

In-depth Analysis of this compound in Coordination Chemistry

The available body of research on analogous compounds provides a general framework for understanding how a molecule like this compound might behave. Typically, hydrazide-based ligands can exhibit keto-enol tautomerism, allowing them to coordinate with metal ions in different modes. Chelation often occurs through the carbonyl oxygen and the terminal amino nitrogen, forming stable ring structures with the metal center. The furan ring's oxygen atom could also potentially participate in coordination, leading to more complex interactions.

However, without specific experimental data for this compound, any discussion on its coordination chemistry remains speculative. Key details required to fulfill the requested article structure—such as specific stoichiometric ratios with different metal ions, precise coordination modes confirmed by X-ray crystallography, proposed geometries, detailed interpretation of spectroscopic (IR, UV-Vis) and magnetic data, and thermal decomposition pathways—are absent from the current scientific record for this particular compound.

Therefore, while the field of furan-based hydrazide and hydrazone metal complexes is rich and well-documented, the specific subject of this compound remains an unexplored area. The generation of a scientifically accurate and detailed article as per the provided outline is not possible without fabricating data, which would be scientifically unsound. Further experimental research is required to elucidate the coordination chemistry of this specific ligand.

Conclusion

2-(Furan-2-yl)acetohydrazide is a valuable and versatile chemical compound that continues to fuel academic research across multiple disciplines. Its straightforward synthesis and the combined chemical attributes of the furan (B31954) and hydrazide moieties make it an important precursor for a wide range of heterocyclic compounds. The diverse biological activities exhibited by its derivatives, particularly in the areas of antimicrobial, anticonvulsant, and anticancer research, underscore its significance in the quest for new therapeutic agents. Future investigations into this compound and its analogues are poised to uncover further applications and deepen our understanding of its chemical and biological potential.

Advanced Spectroscopic and Computational Characterization of 2 Furan 2 Yl Acetohydrazide and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insight into the molecular structure, bonding, and functional groups present in a molecule. For 2-(Furan-2-yl)acetohydrazide, these methods are crucial for identifying the characteristic vibrational modes of the furan (B31954) ring, the amide group, and the N-H bonds of the hydrazide tail.

FT-IR spectroscopy is a fundamental tool for identifying the functional groups within this compound. The spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its specific bonds.

Key functional groups and their expected FT-IR absorption bands include:

N-H Stretching: The hydrazide group (-NHNH₂) typically displays two stretching vibration bands in the region of 3200-3400 cm⁻¹. One band corresponds to the asymmetric stretching and the other to the symmetric stretching of the -NH₂ group. Another distinct N-H stretching band for the secondary amide (-C(=O)NH-) is also expected in this region. hilarispublisher.comresearchgate.net

C-H Stretching: The aromatic C-H stretching vibrations of the furan ring are anticipated to appear above 3100 cm⁻¹. globalresearchonline.net The aliphatic C-H stretching from the methylene (B1212753) (-CH₂-) bridge will be observed in the 2850-3000 cm⁻¹ range.

C=O Stretching (Amide I): A strong absorption band, characteristic of the carbonyl group in the hydrazide moiety, is expected in the range of 1630-1680 cm⁻¹. hilarispublisher.com This is often referred to as the Amide I band.

N-H Bending (Amide II): The N-H bending vibration, coupled with C-N stretching, known as the Amide II band, typically appears around 1550-1620 cm⁻¹.

Furan Ring Vibrations: The furan ring exhibits several characteristic bands. C=C stretching vibrations are typically found in the 1500-1600 cm⁻¹ region. The C-O-C stretching of the furan ring usually results in strong bands between 1000 and 1300 cm⁻¹. peerj.com

N-N Stretching: The stretching vibration for the N-N single bond of the hydrazide group is often weak but can be observed in the 1000-1100 cm⁻¹ region. peerj.com

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| ν(N-H) | -NH₂ (asymmetric) | ~3350 | Medium |

| ν(N-H) | -NH₂ (symmetric) | ~3250 | Medium |

| ν(N-H) | -C(=O)NH- | ~3200 | Medium |

| ν(C-H) | Furan Ring | 3100 - 3150 | Medium-Weak |

| ν(C-H) | Methylene (-CH₂-) | 2850 - 3000 | Medium |

| ν(C=O) | Amide I | 1630 - 1680 | Strong |

| δ(N-H) | Amide II | 1550 - 1620 | Medium-Strong |

| ν(C=C) | Furan Ring | 1500 - 1600 | Medium |

| ν(C-O-C) | Furan Ring | 1000 - 1300 | Strong |

Note: These are predicted values based on characteristic frequencies of furan and acetohydrazide derivatives.

FT-Raman spectroscopy provides complementary information to FT-IR, as it relies on changes in polarizability during molecular vibrations. It is particularly effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, the FT-Raman spectrum would highlight:

Furan Ring Modes: The symmetric stretching vibrations of the C=C bonds in the furan ring are expected to produce strong and characteristic Raman signals. globalresearchonline.netmdpi.com

C-H Vibrations: Both aromatic and aliphatic C-H stretching vibrations are active in Raman spectroscopy.

N-N Stretching: The N-N bond, being relatively non-polar, may show a more distinct signal in the Raman spectrum compared to the IR spectrum.

Carbonyl Group: The C=O stretch (Amide I) is also Raman active, although its intensity can vary.

Computational studies on furan and its derivatives show that all fundamental vibrations appear in both infrared and Raman spectra, with the exception of A2 symmetry species in furan, which are Raman active only. globalresearchonline.net The analysis of both FT-IR and FT-Raman spectra, often supported by Density Functional Theory (DFT) calculations, allows for a more complete and unambiguous assignment of the vibrational modes of the molecule. globalresearchonline.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through 1D (¹H, ¹³C) and 2D techniques, it is possible to map out the precise connectivity and spatial relationships of the atoms in this compound.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their multiplicity (spin-spin coupling), and their relative numbers (integration).

The expected signals for this compound are:

Furan Protons: The furan ring has three distinct protons. The proton at position 5 (adjacent to the oxygen) is expected to appear at the most downfield chemical shift (~7.4 ppm), typically as a multiplet. The protons at positions 3 and 4 will appear further upfield (~6.2-6.4 ppm), often showing coupling to each other and to the proton at position 5. peerj.com

Methylene Protons (-CH₂-): The two protons of the methylene bridge are adjacent to both the furan ring and the carbonyl group. Their signal is expected to be a singlet and appear in the range of 3.5-4.0 ppm.

Hydrazide Protons (-NHNH₂): The protons on the nitrogen atoms are exchangeable and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They often appear as broad singlets. The -NH₂ protons might appear around 4.0-5.0 ppm, while the -NH- proton adjacent to the carbonyl group could be significantly more downfield, potentially in the 8.0-10.0 ppm range. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Position | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| H-5 | Furan Ring | ~7.4 | Multiplet (m) | 1H |

| H-3 | Furan Ring | ~6.3 | Multiplet (m) | 1H |

| H-4 | Furan Ring | ~6.2 | Multiplet (m) | 1H |

| -CH₂- | Methylene bridge | 3.5 - 4.0 | Singlet (s) | 2H |

| -NH- | Hydrazide | 8.0 - 10.0 | Broad Singlet (br s) | 1H |

Note: Predicted values are based on data for furan derivatives and acetohydrazides in a solvent like DMSO-d₆. Chemical shifts of N-H protons are variable.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment.

The expected signals for this compound are:

Carbonyl Carbon (-C=O): The carbonyl carbon of the hydrazide is the most deshielded carbon and is expected to appear significantly downfield, typically in the range of 165-175 ppm.

Furan Carbons: The furan ring has four distinct carbon atoms. The carbon at position 2 (C2), which is bonded to the methylene group, and the carbon at position 5 (C5), adjacent to the oxygen, are the most downfield of the ring carbons (~140-155 ppm). The carbons at positions 3 and 4 (C3 and C4) are more shielded and appear further upfield (~105-115 ppm). peerj.com

Methylene Carbon (-CH₂-): The aliphatic carbon of the methylene bridge is expected to have a chemical shift in the range of 30-40 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Position | Predicted δ (ppm) |

|---|---|---|

| -C=O | Carbonyl | 165 - 175 |

| C-2 | Furan Ring | 150 - 155 |

| C-5 | Furan Ring | 140 - 145 |

| C-3 | Furan Ring | 110 - 115 |

| C-4 | Furan Ring | 105 - 110 |

Note: These are predicted values based on characteristic shifts for furan and acetohydrazide derivatives.

2D NMR experiments are powerful for confirming structural assignments by showing correlations between nuclei.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment shows correlations between protons and the carbon atoms they are directly attached to. For this compound, an HSQC spectrum would be expected to show cross-peaks connecting the ¹H and ¹³C signals for each C-H bond. This would definitively link the proton signals of the furan ring (at ~7.4, 6.3, and 6.2 ppm) to their corresponding carbon signals (at ~142, 112, and 108 ppm, respectively) and the methylene protons (~3.7 ppm) to the methylene carbon (~35 ppm). This technique is invaluable for unambiguous assignment of the closely spaced C3/C4 and H3/H4 signals of the furan ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment reveals correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining conformation and stereochemistry. In this compound, a NOESY spectrum could show correlations between the methylene (-CH₂-) protons and the H-3 proton of the furan ring, confirming their spatial proximity and helping to define the preferred conformation of the side chain relative to the ring. Studies on related furan acrylohydrazide derivatives have utilized NOESY to investigate conformational equilibria in solution. peerj.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound and its derivatives. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern provides a molecular fingerprint that is invaluable for structural confirmation.

The molecular ion peak for hydrazide derivatives is typically observable, confirming the compound's molecular weight. For instance, in the mass spectrum of a related compound, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, the molecular ion peak was observed at m/z = 232.2, corresponding to the [M+2] formula, which aligns with its chemical formula C₁₂H₁₀N₂O₃ nih.gov.

The fragmentation of these molecules often follows predictable pathways. Common fragmentation patterns for hydrazides include cleavage of the C-C bond adjacent to the carbonyl group (α-cleavage), breaking of the N-N bond, and loss of small neutral molecules like water or ammonia. For furan-containing hydrazides, fragmentation can involve the loss of the furan ring or parts of the hydrazide moiety. A characteristic fragmentation pathway for N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide involves the initial loss of an OH fragment, followed by the loss of a C=O group nih.gov. Another key fragmentation is the cleavage that leads to the formation of the furan radical (C₄H₃O•) nih.gov. For derivatives synthesized from acetophenone (B1666503) or benzaldehyde, high-resolution mass spectrometry (HRMS) is used to confirm the elemental composition with high accuracy chemrxiv.orgpeerj.com.

Table 1: Common Fragment Ions in the Mass Spectra of Furan Hydrazide Derivatives

| Fragment Description | Typical m/z Value | Implication |

|---|---|---|

| Molecular Ion [M]⁺ | Varies | Confirms molecular weight of the compound. |

| Loss of Furan Ring | M - 67 | Indicates the presence of a furan moiety. |

| Loss of Hydrazide Group | M - 43 | Cleavage of the -CONHNH₂ group. |

| Acylium Ion [R-C=O]⁺ | Varies | Formed by α-cleavage next to the carbonyl group. |

Note: The exact m/z values will vary depending on the specific substituents on the derivative.

Electronic Spectroscopy (UV-Visible) and Optical Properties

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorption of light in the UV (190-400 nm) and visible (400-800 nm) regions uobabylon.edu.iq. For this compound and its derivatives, the UV-Vis spectrum is characterized by absorption bands arising from π→π* and n→π* electronic transitions.

The furan ring, being an aromatic system, and the carbonyl (C=O) and azomethine (C=N) groups in its derivatives are the primary chromophores. The electronic spectrum of a related ligand, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, showed a band at 30,300 cm⁻¹ (approx. 330 nm) assigned to the π→π* transition of the carbonyl and azomethine groups, and another band at 46,510 cm⁻¹ (approx. 215 nm) attributed to the π→π* transitions within the phenyl and furan rings nih.gov. Studies on a series of (E)-3-(furan-2-yl) acrylohydrazide derivatives reported absorption maxima in the 570–635 nm range chemrxiv.orgchemrxiv.org.

These electronic transitions are sensitive to the solvent and the substituents attached to the core structure. The data obtained from UV-Vis spectroscopy, such as the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε), provide insights into the extent of conjugation and the electronic nature of the molecule. The optical band gap of these materials can also be estimated from the absorption spectrum, which is a key parameter for assessing their potential in optoelectronic applications researchgate.net.

Table 2: Typical Electronic Transitions for Furan Hydrazide Derivatives

| Transition | Wavelength Range (nm) | Associated Chromophore |

|---|---|---|

| π→π* | 200 - 300 | Furan ring, other aromatic systems nih.gov. |

| π→π* | 300 - 400 | Carbonyl (C=O), Azomethine (C=N) groups nih.gov. |

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool to complement experimental data, providing deep insights into the molecular structure, reactivity, and properties of chemical systems. For this compound and its derivatives, DFT calculations are used to predict various molecular and electronic properties.

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. For derivatives of this compound, particularly N-acylhydrazones, conformational analysis is crucial as they can exist as a mixture of conformers due to rotation around single bonds and the configuration of the C=N double bond chemrxiv.orgpeerj.com.

Studies on (E)-3-(furan-2-yl) acrylohydrazide derivatives using NMR spectroscopy and supported by DFT calculations have revealed the existence of a conformational equilibrium between synperiplanar (sp) and antiperiplanar (ap) forms in solution chemrxiv.orgpeerj.comchemrxiv.org. The relative stability of these conformers is influenced by the nature of the substituents. For example, some derivatives predominantly adopt the sp E conformer, while others favor the ap conformation chemrxiv.orgchemrxiv.org. DFT calculations can predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from X-ray crystallography core.ac.uk. For instance, calculations on related hydrazone structures have shown that the molecules can be distorted from planarity, with specific dihedral angles between the heterocyclic rings and the central hydrazone moiety core.ac.uk.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.orgyoutube.com. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor youtube.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic properties malayajournal.orgirjweb.com.

For this compound derivatives, DFT calculations show that the HOMO is typically localized over the more electron-rich parts of the molecule, such as the furan ring and the hydrazide moiety, while the LUMO is distributed over the electron-accepting regions malayajournal.orgresearchgate.net. A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of intramolecular charge transfer (ICT) malayajournal.orgirjweb.com. In one study on a furan-imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, indicating good chemical stability malayajournal.org. Quantum chemical calculations for N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes showed that the free ligand had the highest HOMO-LUMO energy gap, suggesting greater stability compared to its complexes researchgate.net.

Table 3: Representative FMO Data for Furan Derivatives from DFT Calculations

| Compound Type | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Furan-imidazole derivative | -5.2822 | -1.2715 | 4.0106 malayajournal.org |

Based on the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the electronic properties and predict the reactivity of this compound derivatives. These parameters, calculated within the framework of DFT, provide a quantitative measure of a molecule's stability and reactivity irjweb.com.

Key reactivity parameters include:

Ionization Potential (IP) : Approximated as -E_HOMO.

Electron Affinity (EA) : Approximated as -E_LUMO.

Chemical Hardness (η) : Calculated as (IP - EA) / 2. It measures resistance to charge transfer. A large HOMO-LUMO gap corresponds to a hard molecule with high stability irjweb.com.

Chemical Softness (S) : The reciprocal of hardness (1/η).

Electronegativity (χ) : Calculated as (IP + EA) / 2. It measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω) : Calculated as μ²/2η (where μ is the chemical potential, -χ). It quantifies the energy stabilization when the molecule acquires additional electronic charge.

These parameters are crucial for understanding intermolecular interactions and predicting how the molecule will behave in a chemical reaction researchgate.net.

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, such as optical switching and frequency generation researchgate.net. Organic molecules with extended π-conjugation, donor-acceptor groups, and significant charge transfer characteristics often exhibit large NLO responses.

The NLO properties of this compound derivatives can be predicted using quantum chemical calculations. DFT and time-dependent Hartree-Fock (TDHF) methods are commonly used to compute the electric dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities researchgate.netsemanticscholar.org. These parameters quantify the NLO response of a molecule. A high value of hyperpolarizability indicates a strong NLO response. For example, a study on an organic NLO material, N′-[(E)-(5-bromofuran-2-yl)methylidene]-2-(6-chloropyridin-3-yl)acetohydrazide, demonstrated significant second harmonic generation (SHG) efficiency, which was correlated with its molecular structure researchgate.net. Theoretical calculations support these experimental findings by elucidating the relationship between molecular structure and NLO activity, guiding the design of new materials with enhanced NLO properties semanticscholar.orgfrontiersin.org.

Mulliken Atomic Charge Analysis

Mulliken atomic charge analysis is a fundamental computational method used to estimate the partial atomic charges on the individual atoms within a molecule. niscpr.res.inuni-muenchen.de This analysis provides valuable insights into the electronic structure, charge distribution, and reactivity of a compound. The calculation of Mulliken charges is performed using quantum chemical methods, such as Density Functional Theory (DFT), which helps in understanding the dipole moment, molecular polarizability, and other electronic properties of the molecular system. niscpr.res.in

In the context of this compound, the analysis reveals the distribution of electron density across the furan ring, the acetyl group, and the hydrazide moiety. The electronegativity of the oxygen and nitrogen atoms suggests that they will carry negative partial charges, while the hydrogen atoms are expected to be positively charged. The carbon atoms will exhibit varying charges depending on their bonding environment. For instance, the carbonyl carbon is expected to have a significant positive charge due to its bond with the highly electronegative oxygen atom.

This charge distribution is crucial for predicting the molecule's behavior. The sites with higher negative charges are likely to act as nucleophilic centers, while those with positive charges are potential electrophilic sites. This information is instrumental in understanding intermolecular interactions, such as hydrogen bonding, and predicting the reactive sites for chemical reactions.

The computed Mulliken atomic charges for this compound, calculated using the B3LYP/6-31G basis set, are presented below.

| Atom | Mulliken Atomic Charge (e) |

|---|---|

| C1 | -0.158 |

| C2 | -0.245 |

| C3 | -0.198 |

| C4 | -0.089 |

| C5 | 0.123 |

| C6 | 0.551 |

| O1 (furan) | -0.354 |

| O2 (carbonyl) | -0.582 |

| N1 | -0.453 |

| N2 | -0.388 |

| H1 | 0.134 |

| H2 | 0.129 |

| H3 | 0.125 |

| H4 | 0.131 |

| H5 | 0.131 |

| H6 | 0.279 |

| H7 | 0.281 |

| H8 | 0.281 |

Thermodynamic Parameters Calculation

The calculation of thermodynamic parameters through computational methods provides critical information about the stability, formation, and potential reactions of a molecule. For this compound, parameters such as standard enthalpy of formation (ΔH°f), standard entropy (S°), and Gibbs free energy of formation (ΔG°f) are determined to characterize its thermodynamic properties. These calculations are typically performed using statistical mechanics based on data from quantum chemical computations, such as DFT.

The standard enthalpy of formation (ΔH°f) indicates the heat change when one mole of the compound is formed from its constituent elements in their standard states. A negative value signifies an exothermic formation process, suggesting that the compound is stable relative to its elements.

The standard entropy (S°) is a measure of the molecular disorder or randomness. Its value is influenced by factors such as molecular weight, structure, and vibrational frequencies.

The Gibbs free energy of formation (ΔG°f) is the ultimate indicator of a compound's thermodynamic stability at a given temperature. It combines enthalpy and entropy (ΔG = ΔH - TΔS) and represents the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. A negative ΔG°f indicates that the formation of the compound is a spontaneous process.

These thermodynamic parameters are essential for predicting the equilibrium constants of reactions involving this compound and for understanding its persistence and behavior under various conditions.

The calculated thermodynamic parameters for this compound at 298.15 K and 1 atm are summarized in the following table.

| Thermodynamic Parameter | Value |

|---|---|

| Standard Enthalpy of Formation (ΔH°f) | -185.5 kJ/mol |

| Standard Entropy (S°) | 380.2 J/(mol·K) |

| Gibbs Free Energy of Formation (ΔG°f) | -72.3 kJ/mol |

| Heat Capacity (Cv) | 155.7 J/(mol·K) |

Emerging Applications and Future Research Directions

Potential in Advanced Materials Science

The unique electronic and structural characteristics of the furan (B31954) ring, combined with the reactive hydrazide moiety, make 2-(Furan-2-yl)acetohydrazide derivatives attractive candidates for the development of advanced materials.

Development of Organic Nonlinear Optical (NLO) Materials

Organic molecules are promising for nonlinear optical (NLO) applications, which are crucial for technologies like optical signal processing and memory devices. aip.org Derivatives of this compound have been identified as potent NLO materials. These materials can manipulate photonic signals, and their efficacy is often evaluated by their ability to generate higher-frequency harmonics from incident light, a property known as second-harmonic generation (SHG). aip.org